4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2/c1-28-22-14-26(15-22)21-12-10-20(11-13-21)25-23(27)18-4-2-16(3-5-18)17-6-8-19(24)9-7-17/h2-13,22H,14-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKJPVAGJMSAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Azetidine Ring Formation: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products may include fluoro-substituted benzaldehydes or benzoic acids.
Reduction: Products may include fluoro-substituted benzylamines.
Substitution: Products vary depending on the nucleophile used, potentially leading to a wide range of substituted biphenyl derivatives.
Scientific Research Applications
4’-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4’-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the azetidine ring may contribute to the compound’s overall stability and bioavailability. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
The compound belongs to the broader class of N-substituted biphenyl carboxamides , where modifications to the biphenyl core or the amine substituent significantly alter physicochemical and biological properties. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison of Biphenyl Carboxamide Derivatives
Key Observations
Impact of Amine Substituents: Azetidine vs. Aliphatic vs. Aromatic Amines: Cyclooctyl (Compound 7) and decahydronaphthalenyl (Compound 8) substituents increase hydrophobicity, which may limit bioavailability but enhance membrane permeability .
Biphenyl Core Modifications: Fluorine vs. In contrast, 4'-methoxy (Compound 12a) introduces electron-donating properties, which may favor interactions with polar residues.
Synthetic Accessibility: The target compound’s synthesis likely follows similar Suzuki-Miyaura coupling or amide-bond formation strategies as described for analogs (e.g., Compound 12a via palladium-catalyzed cross-coupling ).
Biological Activity
4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide (CAS Number: 2034490-81-6) is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a fluoro-substituted biphenyl core and a methoxyazetidinyl group, suggest applications in medicinal chemistry and biological research.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN2O2 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluoro group enhances binding affinity through hydrogen bonding or electrostatic interactions, while the azetidine ring contributes to the compound's stability and bioavailability.
Therapeutic Applications
Research indicates that this compound may have potential applications in:
- Cancer Treatment : Investigated for its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Neurological Disorders : Potential use in modulating neurotransmitter systems and providing neuroprotective effects.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating a role in treating infections.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : In vitro experiments revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Properties : Research indicated that the compound displayed activity against Mycobacterium tuberculosis in preliminary assays, suggesting further investigation into its potential as an antimicrobial agent.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | [Study on Cytotoxicity] |
| Neuroprotection | Protects neurons from oxidative stress | [Neuroprotective Study] |
| Antimicrobial | Active against Mycobacterium tuberculosis | [Antimicrobial Research] |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, Suzuki-Miyaura cross-coupling may be employed to assemble the biphenyl core, followed by amide bond formation between the carboxylic acid and the 3-methoxyazetidine-containing aniline derivative. Optimization includes:
- Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored for electron-deficient aryl halides .
- Solvent Systems : Polar aprotic solvents like DMF or THF improve solubility of intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization ensures high purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry, particularly the fluorine substituent and azetidine ring integration .
- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities and verifies molecular weight .
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and F .
Q. How can researchers address the compound’s low aqueous solubility in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
- Prodrug Strategies : Introduce ionizable groups (e.g., phosphate esters) transiently to improve hydrophilicity .
- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Q. What are the primary biological targets or pathways hypothesized for this compound?
- Methodological Answer : Based on structural analogs (e.g., fluorinated benzamides), potential targets include:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays .
- GPCR Modulation : Functional cAMP assays for azetidine-containing ligands targeting adrenergic or serotonin receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Methodological Answer :
- Core Modifications : Systematically vary the biphenyl substituents (e.g., electron-withdrawing groups at the 4'-position) to assess impact on target binding .
- Azetidine Ring Analogues : Replace 3-methoxyazetidine with pyrrolidine or piperidine derivatives to evaluate conformational flexibility .
- Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical hydrogen-bonding interactions .
Q. What strategies mitigate stability issues (e.g., hydrolytic degradation) during long-term storage or in vivo studies?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the amide bond .
- pH Buffering : Maintain formulations at pH 6–7 to avoid acid/base-catalyzed degradation .
- Accelerated Stability Testing : Use thermal (40°C) and humidity (75% RH) chambers to predict shelf-life .
Q. How should contradictory data (e.g., conflicting IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments using uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase assays) .
- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and validate reproducibility .
- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity alongside functional assays .
Q. What computational approaches are recommended for predicting off-target interactions or toxicity?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding poses .
- QSAR Modeling : Train models on PubChem datasets to predict ADMET properties .
- Druggability Scoring : Use tools like SwissADME to assess PAINS (pan-assay interference compounds) alerts .
Experimental Design & Safety
Q. What safety protocols are essential when handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and solubilization due to potential dust/volatile organic compounds .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in approved biohazard containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
